5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide
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Overview
Description
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-FURAMIDE is a complex organic compound that features a combination of benzodioxole and furanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-FURAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.
Synthesis of the Furanamide Core: The furanamide core can be synthesized by reacting furfural with an amine under acidic conditions to form the corresponding imine, followed by reduction to the amine and subsequent acylation.
Coupling of the Moieties: The final step involves coupling the benzodioxole and furanamide moieties through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the furanamide moiety, potentially converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridge connecting the benzodioxole and furanamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Chemical Sensors: The compound can be used in the development of sensors for detecting specific analytes due to its reactive functional groups.
Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-FURAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-BENZODIOXOL-5-YL-INDOLES: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
BENZODIOXOL-5-YL-ACRYLALDEHYDE: This compound also contains the benzodioxole moiety and is used in various chemical syntheses.
Uniqueness
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-FURAMIDE is unique due to the combination of benzodioxole and furanamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.
Properties
Molecular Formula |
C21H17NO7 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C21H17NO7/c23-21(22-13-1-4-16-19(9-13)25-8-7-24-16)18-6-3-15(29-18)11-26-14-2-5-17-20(10-14)28-12-27-17/h1-6,9-10H,7-8,11-12H2,(H,22,23) |
InChI Key |
DXZRIYWFTWGVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(O3)COC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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